Zearalanone: A Technical Guide to its Discovery, Biological Activity, and Experimental Analysis
Zearalanone: A Technical Guide to its Discovery, Biological Activity, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zearalanone (ZAN) is a mycoestrogen, a derivative of the mycotoxin zearalenone (B1683625) (ZEN), produced by various Fusarium species.[1] First identified as a metabolite of zearalenone, zearalanone has garnered significant interest within the scientific community due to its estrogenic activity and potential toxicological implications. This technical guide provides a comprehensive overview of the discovery and historical milestones of zearalanone, its physicochemical properties, and its intricate interactions with biological systems. Detailed experimental protocols for its analysis and the elucidation of its mechanisms of action are presented, along with a summary of key quantitative data. Furthermore, this guide illustrates the signaling pathways modulated by zearalanone, offering a valuable resource for researchers in toxicology, endocrinology, and drug development.
Discovery and Historical Milestones
The discovery of zearalanone is intrinsically linked to that of its parent compound, zearalenone. Zearalenone, also known as F-2 toxin, was first isolated in the early 1960s from maize contaminated with Fusarium graminearum.[2] This discovery was prompted by outbreaks of hyperestrogenism in swine, characterized by symptoms such as vulvovaginitis.
Subsequent research focused on the metabolism of zearalenone in various animal species. These investigations revealed that zearalenone is biotransformed into several metabolites, including α-zearalenol (α-ZEL), β-zearalenol (β-ZEL), α-zearalanol (α-ZAL), β-zearalanol (β-ZAL), and zearalanone (ZAN).[3] While zearalenone itself is a potent mycoestrogen, its metabolites exhibit varying degrees of estrogenic activity, with α-zearalenol generally being the most potent.
The identification of zearalanone as a metabolite was a crucial milestone, as it highlighted the complexity of zearalenone toxicology. The focus of research then expanded to include the characterization of the biological activities of these metabolites, including zearalanone, to better understand their contribution to the overall toxicological profile of zearalenone exposure. The development of advanced analytical techniques, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), has been instrumental in the detection and quantification of zearalanone and its related compounds in various matrices, including feed and biological samples.
Physicochemical Properties
Zearalanone is a white, crystalline solid. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₈H₂₄O₅ | |
| Molecular Weight | 320.38 g/mol | |
| CAS Number | 5975-78-0 | [1] |
| Synonyms | ZAN, Zanone, (S)-Zearalanone | [4] |
| Solubility | Soluble in methanol (B129727) (9.80-10.20 mg/mL) | |
| Storage Temperature | -20°C |
Biological Activity and Mechanism of Action
The primary mechanism of action of zearalanone is its ability to act as an estrogen receptor agonist. Its structural similarity to endogenous estrogens allows it to bind to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), thereby mimicking or interfering with normal estrogenic signaling.
Estrogenic Activity
Zearalanone's binding to estrogen receptors can trigger a cascade of downstream events, including the transcriptional activation of estrogen-responsive genes. This can lead to a variety of physiological effects, including the stimulation of cell proliferation in estrogen-sensitive tissues, such as the uterus and mammary glands. The estrogenic potency of zearalanone has been demonstrated in various in vitro assays, such as the E-screen and yeast estrogen screen (YES) assays.
Cytotoxicity and Apoptosis
At higher concentrations, zearalanone can induce cytotoxicity and apoptosis in various cell types. Studies have shown that zearalenone and its metabolites can induce apoptosis through multiple signaling pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events in zearalanone-induced apoptosis include the activation of caspases, changes in mitochondrial membrane potential, and the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.
Immunotoxicity
Zearalanone has also been shown to modulate the immune system. It can have both pro-inflammatory and anti-inflammatory effects, depending on the cell type, concentration, and experimental conditions. Zearalanone can affect the production of various cytokines and influence the activity of immune cells such as macrophages and lymphocytes.
Quantitative Data Summary
The following tables summarize key quantitative data related to the biological activity of zearalanone and its parent compound, zearalenone.
Table 1: Estrogenic Activity of Zearalenone and its Metabolites
| Compound | Assay | Cell Line | Endpoint | Value | Reference |
| Zearalanone (ZAN) | BLYES Assay | Saccharomyces cerevisiae | EC₅₀ | 1.2 x 10⁻² µM | [5] |
| Zearalanone (ZAN) | YES Assay | S. cerevisiae expressing human ER | EC₅₀ | 110 nM | [4] |
| Zearalenone (ZEN) | Alkaline Phosphatase Assay | Ishikawa | EC₅₀ | 0.359 ± 0.001 nM | [6] |
| α-Zearalenol (α-ZEL) | Alkaline Phosphatase Assay | Ishikawa | EC₅₀ | 0.027 ± 0.003 nM | [6] |
| β-Zearalenol (β-ZEL) | E-Screen Assay | MCF-7 | EC₅₀ | 5.2 x 10⁻³ µM | [7] |
| Zearalenone (ZEN) | Receptor Binding Assay | Human ERα | IC₅₀ | 240 nM | [8] |
| Zearalenone (ZEN) | Receptor Binding Assay | Human ERβ | IC₅₀ | 166 nM | [8] |
Table 2: Toxicological Data for Zearalenone
| Endpoint | Species | Route of Administration | Value | Reference |
| Oral LD₅₀ | Rat | Oral | >4000 mg/kg bw | [9] |
| Oral LD₅₀ | Mouse | Oral | >2000 mg/kg bw | [9] |
| Oral LD₅₀ | Guinea Pig | Oral | >5000 mg/kg bw | [9] |
| NOEL (90-day study) | Pig | Oral | 40 µg/kg bw | [9] |
| NOEL (90-day study) | Rat | Oral | 100 µg/kg bw | [9] |
Signaling Pathways
Zearalanone and its parent compound, zearalenone, have been shown to modulate a complex network of intracellular signaling pathways. These interactions are central to their estrogenic, cytotoxic, and immunomodulatory effects.
Estrogen Receptor Signaling
Upon binding to estrogen receptors (ERα and ERβ), zearalanone induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The receptor-ligand complex then binds to estrogen response elements (EREs) on the DNA, recruiting co-activators and initiating the transcription of target genes involved in cell proliferation, differentiation, and other physiological processes.
Apoptosis Signaling Pathways
Zearalanone can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways. The intrinsic pathway is often initiated by cellular stress, leading to the activation of pro-apoptotic proteins like Bax, which increase mitochondrial membrane permeability and the release of cytochrome c. Cytochrome c then activates a caspase cascade, culminating in apoptosis. Zearalanone has also been shown to activate p53, a tumor suppressor protein that can trigger apoptosis in response to DNA damage. Additionally, the mitogen-activated protein kinase (MAPK) pathways, including JNK, p38, and ERK1/2, are involved in regulating zearalanone-induced apoptosis.
Inflammatory Signaling Pathways
Zearalanone can modulate inflammatory responses through pathways such as the nuclear factor-kappa B (NF-κB) and transforming growth factor-beta 1 (TGF-β1)/Smad signaling pathways. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines. Zearalanone's effect on NF-κB can be either activating or inhibitory, depending on the context. The TGF-β1/Smad pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and immune regulation. Zearalanone has been shown to activate this pathway, which may contribute to its effects on cell proliferation and tissue remodeling.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of zearalanone.
E-Screen (Estrogen-Screen) Assay for Estrogenic Activity
Principle: This assay measures the estrogen-dependent proliferation of the human breast cancer cell line MCF-7, which expresses endogenous estrogen receptors.
Methodology:
-
Cell Culture: Culture MCF-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Hormone Deprivation: Prior to the assay, switch the cells to a phenol (B47542) red-free DMEM supplemented with 10% charcoal-stripped FBS for 3-4 days to deplete endogenous estrogens.
-
Cell Seeding: Trypsinize the cells and seed them into 96-well plates at a density of 3 x 10³ cells per well in the hormone-deprived medium. Allow the cells to attach for 24 hours.
-
Treatment: Prepare serial dilutions of zearalanone and a positive control (e.g., 17β-estradiol) in the assay medium. Replace the medium in the wells with the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 6 days.
-
Cell Proliferation Measurement:
-
Remove the medium and fix the cells with 10% trichloroacetic acid for 30 minutes at 4°C.
-
Wash the plates with water and allow them to dry.
-
Stain the cells with 0.4% sulforhodamine B (SRB) in 1% acetic acid for 30 minutes.
-
Wash the plates with 1% acetic acid to remove unbound dye and allow them to dry.
-
Solubilize the bound dye with 10 mM Tris base (pH 10.5).
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis: Calculate the proliferative effect (PE) as the ratio of the highest cell number achieved with the test compound to the cell number in the control.
Yeast Estrogen Screen (YES) Assay
Principle: This assay utilizes a genetically modified strain of Saccharomyces cerevisiae that contains the human estrogen receptor (hER) gene and a reporter gene (e.g., lacZ, which codes for β-galactosidase) under the control of estrogen response elements (EREs). Binding of an estrogenic compound to the hER activates the expression of the reporter gene, leading to a colorimetric change.[2][7]
Methodology:
-
Yeast Culture: Inoculate the recombinant yeast strain into a suitable growth medium and incubate overnight at 30°C with shaking.
-
Assay Plate Preparation: Prepare serial dilutions of zearalanone, a positive control (e.g., 17β-estradiol), and a vehicle control in a 96-well microtiter plate.
-
Incubation: Add the yeast suspension to each well. Seal the plate and incubate at 30°C for 48-72 hours.
-
Colorimetric Reaction: Add the chromogenic substrate (e.g., chlorophenol red-β-D-galactopyranoside, CPRG) to each well.
-
Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Plot the absorbance against the log of the concentration and calculate the EC₅₀ value.
MTT Assay for Cytotoxicity
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is proportional to the number of living cells.[5]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Expose the cells to various concentrations of zearalanone for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
HPLC-MS/MS for Quantification of Zearalanone
Principle: This highly sensitive and specific analytical method is used for the detection and quantification of zearalanone in complex matrices. It combines the separation power of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of tandem mass spectrometry (MS/MS).
Methodology:
-
Sample Preparation:
-
Extraction: Extract zearalanone from the sample matrix (e.g., ground feed) with a suitable solvent, such as acetonitrile (B52724)/water (90:10, v/v).[10]
-
Clean-up: Purify the extract using an immunoaffinity column or solid-phase extraction (SPE) to remove interfering substances.
-
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase HPLC column.
-
Mobile Phase: Employ a gradient or isocratic elution with a mobile phase typically consisting of acetonitrile and water, often with a modifier like formic acid.
-
-
Mass Spectrometric Detection:
-
Ionization: Use electrospray ionization (ESI) in the negative ion mode.
-
Analysis: Perform multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for zearalanone, ensuring high selectivity and sensitivity.
-
-
Quantification: Quantify zearalanone by comparing the peak area of the analyte in the sample to a calibration curve prepared with known concentrations of a zearalanone standard.
Conclusion
Zearalanone, a key metabolite of the mycotoxin zearalenone, is a potent mycoestrogen with significant implications for animal and human health. Its ability to interact with estrogen receptors and modulate various signaling pathways underscores the importance of continued research into its mechanisms of action and toxicological profile. The experimental protocols and quantitative data presented in this technical guide provide a valuable resource for scientists working to further elucidate the biological effects of zearalanone and to develop strategies for mitigating its potential risks. A deeper understanding of zearalanone's interactions with biological systems is crucial for accurate risk assessment and for the development of potential therapeutic applications.
References
- 1. Zearalanone - Wikipedia [en.wikipedia.org]
- 2. Yeast Estrogen and Androgen Screens | Ecotox Centre [ecotoxcentre.ch]
- 3. Zearalenone - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Entity Record, Chemical [nucleus.iaea.org]
- 7. YES and YAS assay - Wikipedia [en.wikipedia.org]
- 8. Zearalenone and Its Metabolites—General Overview, Occurrence, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research Progress of Safety of Zearalenone: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jfda-online.com [jfda-online.com]
